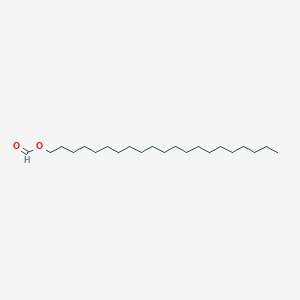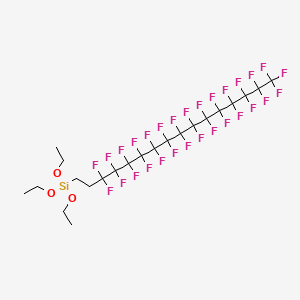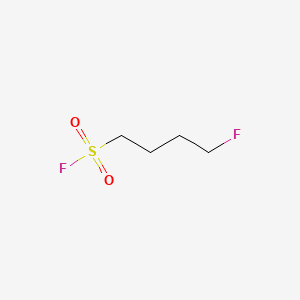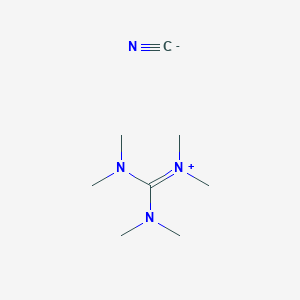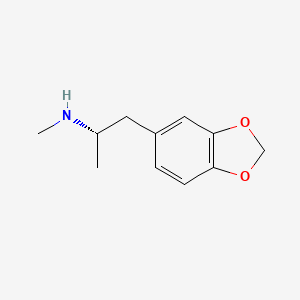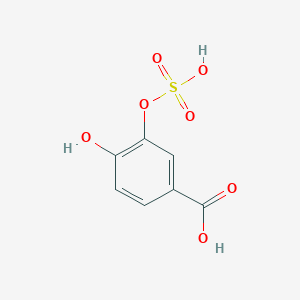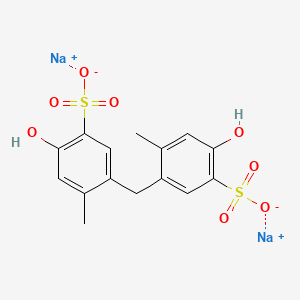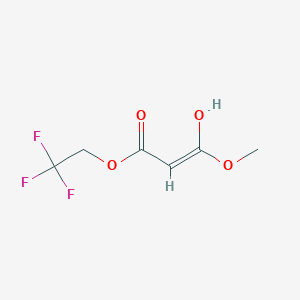
2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is an organic compound that features a trifluoroethyl group attached to a hydroxy and methoxy substituted propenoate. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate typically involves the esterification of 2,2,2-trifluoroethanol with (E)-3-hydroxy-3-methoxyprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 2,2,2-Trifluoroethyl (E)-3-oxo-3-methoxyprop-2-enoate.
Reduction: 2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxypropan-2-ol.
Substitution: Various substituted trifluoroethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing lipophilicity and metabolic stability . This can lead to the modulation of specific biochemical pathways, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethyl functionality.
2,2,2-Trifluoroethyl methacrylate: Used in polymer chemistry for the synthesis of fluorinated polymers.
2,2,2-Trifluoroethyl acetate: Another ester with trifluoroethyl group, used in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is unique due to the combination of the trifluoroethyl group with the hydroxy and methoxy substituted propenoate. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H7F3O4 |
|---|---|
Molekulargewicht |
200.11 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H7F3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2,10H,3H2,1H3/b4-2+ |
InChI-Schlüssel |
BWXFDEKLGCRMDZ-DUXPYHPUSA-N |
Isomerische SMILES |
CO/C(=C/C(=O)OCC(F)(F)F)/O |
Kanonische SMILES |
COC(=CC(=O)OCC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


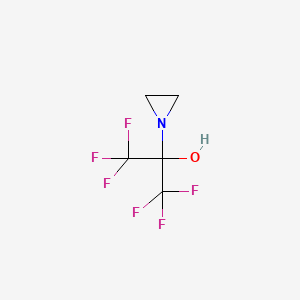
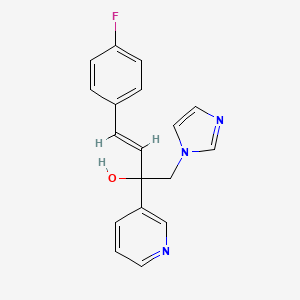
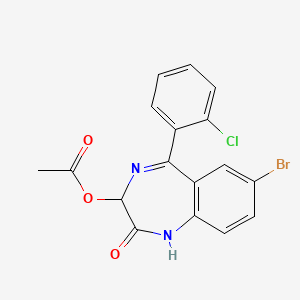
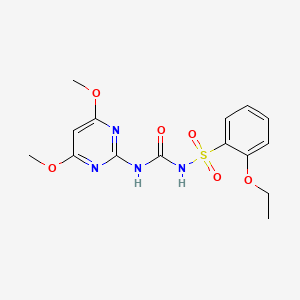
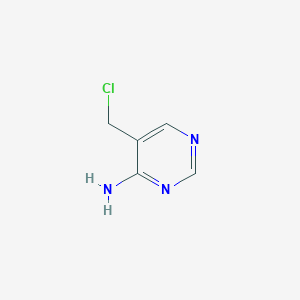
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)

